3-[N-[4-Bromophenyl]sulfonylamino]benzamide
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Overview
Description
3-[N-[4-Bromophenyl]sulfonylamino]benzamide is a chemical compound with the molecular formula C19H14Br2N2O3S. It is known for its role as an inhibitor of the aggregation of the polyglutamine sequence of the Huntington’s Disease protein (huntingtin). This compound has shown potential therapeutic effects in Huntington’s Disease and other polyglutamine diseases .
Mechanism of Action
Target of Action
The primary target of 3-[N-[4-Bromophenyl]sulfonylamino]benzamide, also known as C2-8, is the polyglutamine (polyQ) sequence of the Huntington’s Disease protein (huntingtin) . This protein plays a crucial role in nerve cells (neurons) in the brain .
Mode of Action
C2-8 acts as an inhibitor of the aggregation of the polyQ sequence of the huntingtin protein . The aggregation of this protein is neurotoxic and leads to the death of brain cells, causing Huntington’s Disease .
Biochemical Pathways
The compound interferes with the biochemical pathway that leads to the aggregation of the huntingtin protein . By inhibiting this aggregation, it prevents the neurotoxic effects that this protein can have when it aggregates .
Pharmacokinetics
It is known that the compound is soluble in dmso at approximately 20 mg/ml, but it is insoluble in water . This suggests that the compound may have good bioavailability when administered in a suitable solvent .
Result of Action
The inhibition of huntingtin protein aggregation by C2-8 results in a decrease in neurotoxicity . In a study using HD PC12 cells, C2-8 inhibited aggregation with an IC50 of 50nM . When administered in food, it suppressed neurodegeneration in vivo in a Drosophila HD model .
Action Environment
The action of C2-8 can be influenced by environmental factors such as the solvent in which it is administered . As it is insoluble in water, it requires a suitable solvent such as DMSO for administration .
Preparation Methods
The synthesis of 3-[N-[4-Bromophenyl]sulfonylamino]benzamide involves several steps. One common method includes the reaction of 4-bromobenzenesulfonyl chloride with 3-aminobenzamide in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
3-[N-[4-Bromophenyl]sulfonylamino]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The bromine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[N-[4-Bromophenyl]sulfonylamino]benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its ability to inhibit the aggregation of polyglutamine sequences, which is relevant in neurodegenerative diseases like Huntington’s Disease.
Medicine: Its potential therapeutic effects in treating polyglutamine diseases make it a subject of interest in medical research.
Comparison with Similar Compounds
3-[N-[4-Bromophenyl]sulfonylamino]benzamide can be compared with other similar compounds, such as:
N-(4-Bromophenyl)-3-[[(4-bromophenyl)amino]sulfonyl]benzamide: This compound shares a similar structure and function but may differ in its specific binding sites and efficacy.
4-[4-(Dimethylamino)phenylazo]benzoic acid N-succinimidyl ester: While structurally different, this compound also has applications in inhibiting protein aggregation.
N,N-Dimethyl-4,4′-azodianiline: Another compound used in similar research applications, though with different chemical properties and mechanisms of action.
These comparisons highlight the uniqueness of this compound in terms of its specific inhibitory effects on polyglutamine aggregation and its potential therapeutic applications.
Properties
IUPAC Name |
3-[(4-bromophenyl)sulfonylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O3S/c14-10-4-6-12(7-5-10)20(18,19)16-11-3-1-2-9(8-11)13(15)17/h1-8,16H,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJSZBOGUVZRQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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